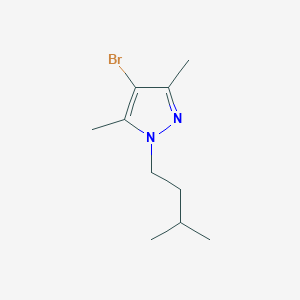
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H17BrN2 and its molecular weight is 245.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with 3-methylbutyl groups. This process can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains, including multi-drug resistant bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | 6.25 | 12.5 |
| Other analogs | Varies (up to 50) | Varies (up to 100) |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit alkaline phosphatase (ALP), an enzyme involved in various biological processes. The IC50 value for this compound was found to be 1.469 ± 0.02 µM, indicating it as a potent inhibitor . The mechanism of inhibition appears to be competitive, as evidenced by enzyme kinetics studies.
In silico studies have provided insights into the molecular interactions between the compound and target proteins. Docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, which is crucial for its inhibitory activity .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on XDR-Salmonella Typhi : This study evaluated the antibacterial efficacy of various pyrazole derivatives against XDR-Salmonella Typhi. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .
- Enzyme Inhibition Studies : A detailed investigation into the inhibition of alkaline phosphatase demonstrated that this compound could serve as a lead in drug development aimed at conditions where ALP is implicated .
Propriétés
IUPAC Name |
4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVUWUPSJNIEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649267 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171717-09-1 |
Source


|
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














